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Compound of Interest

Compound Name:

8,11-

Dioxadispiro[3.2.47.24]tridecan-2-

one

CAS No.: 1440962-12-8

Cat. No.: B2936294 Get Quote

Executive Summary: Escaping Flatland
In modern drug discovery, the saturation of

-rich (flat) chemical space has driven a paradigm shift toward three-dimensional scaffolds.
Spirocyclic building blocks represent a high-value solution to this "Escape from Flatland,"
offering superior physicochemical properties (solubility, metabolic stability) compared to their
aromatic analogs.

This guide focuses on the C11H16O3 spiro ketone class, specifically exemplified by Ethyl 6-

oxospiro[2.5]octane-1-carboxylate. This molecule is a "privileged structure" intermediate,

combining a conformationally locked spiro[2.5]octane core with two orthogonal handles: a

reactive ketone and a modifiable ester.

Chemical Architecture & Properties
The C11H16O3 Scaffold
The molecular formula C11H16O3 (MW 196.[1][2][3][4]24) in this context refers to a specific

class of functionalized spiro-carbocycles. The defining feature is the spiro[2.5]octane ring

system—a cyclohexane ring fused to a cyclopropane ring at a single quaternary carbon.
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Property Specification

IUPAC Name Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Core Scaffold Spiro[2.5]octane (Cyclopropane + Cyclohexane)

Functional Groups Ketone (C-6), Ester (C-1, Ethyl)

ClogP ~1.8 (Estimated)

TPSA 43.37 Å²

Key Vector
~109.5° angle between ring planes (distorted

tetrahedral)

Structural Advantages
Gem-Dimethyl Bioisosterism: The spiro-cyclopropane moiety acts as a rigid, metabolically

stable bioisostere for a gem-dimethyl group, often blocking metabolic hot-spots (e.g., P450

oxidation) on the cyclohexane ring.

Vector Orthogonality: The ketone and ester functionalities exit the core at distinct vectors,

allowing for the construction of "bifunctional linkers" (PROTACs) or fragment growing in

perpendicular directions.

Synthetic Methodology
Retrosynthetic Analysis
The construction of the quaternary spiro-center is the rate-limiting step. High-integrity synthesis

relies on Rhodium-catalyzed cyclopropanation or Corey-Chaykovsky annulation.

Primary Route: Rh(II)-catalyzed addition of ethyl diazoacetate to a protected methylene-

cyclohexanone.

Protocol: Rhodium-Catalyzed Spiro-Annulation
Note: This protocol assumes the use of a ketal-protected precursor to prevent side reactions at

the ketone.
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Reagents:
Precursor: 8-methylene-1,4-dioxaspiro[4.5]decane (Protected methylene cyclohexanone).

Carbenoid Source: Ethyl diazoacetate (EDA).

Catalyst: Rhodium(II) acetate dimer

.

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:
Catalyst Activation: In a flame-dried 3-neck flask under

, dissolve

(1 mol%) in anhydrous DCM.

Slow Addition (Critical): To control the exothermic release of

and prevent EDA dimerization, add a solution of Ethyl diazoacetate (1.2 equiv) and the
Precursor (1.0 equiv) in DCM via a syringe pump over 4–6 hours at 0°C.

Why: Fast addition favors the formation of diethyl fumarate/maleate byproducts over the

desired cyclopropanation.

Reaction Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the

exocyclic alkene spot indicates completion.

Workup: Filter the mixture through a pad of Celite to remove Rhodium residues. Concentrate

the filtrate in vacuo.

Deprotection (Ketal Hydrolysis): Dissolve the intermediate in Acetone/H2O (4:1) and add p-

TsOH (5 mol%). Stir at RT for 2 hours to liberate the ketone.

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the

target Ethyl 6-oxospiro[2.5]octane-1-carboxylate.
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Visualization: Synthesis Workflow
The following diagram illustrates the logical flow from precursor to diverse library generation.

Fig 1. Synthesis and Divergent Application of C11H16O3 Spiro Ketone
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Caption: Fig 1. Step-wise construction of the spiro[2.5]octane core followed by divergent

functionalization strategies.

Application Protocol: Orthogonal Functionalization
A critical aspect of using C11H16O3 building blocks is the ability to selectively manipulate the

ketone in the presence of the ester.

Protocol: Reductive Amination (Library Synthesis)
This protocol yields spiro-amine analogs, common in GPCR ligand design.

Imine Formation:

Charge a reaction vial with Ethyl 6-oxospiro[2.5]octane-1-carboxylate (1.0 equiv) and the

desired primary amine (

, 1.1 equiv).

Add solvent: 1,2-Dichloroethane (DCE).

Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour at RT.
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Reduction:

Add Sodium triacetoxyborohydride (

, 1.5 equiv) in one portion.

Mechanistic Insight:

is mild and will reduce the iminium ion selectively without reducing the ketone (if
equilibrium favors ketone) or the ester.

Quench & Isolation:

Quench with sat.

. Extract with DCM.

The resulting product is a Spiro-Amino Ester, ready for saponification or further coupling.

Strategic Positioning in Drug Design
The C11H16O3 spiro ketone is not just a spacer; it is a conformation-restricting element.

The "Exit Vector" Concept
Unlike a piperidine or cyclohexane ring which can adopt multiple chair/boat conformations, the

spiro[2.5]octane system is rigid.

Vector A (Ketone/Amine): Projects into the "northern" hemisphere.

Vector B (Ester/Acid): Projects into the "equatorial" plane of the spiro-fusion.

This rigidity reduces the entropic penalty upon binding to a protein target, potentially improving

potency (

).
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Fig 2. Orthogonal Exit Vectors of the C11H16O3 Scaffold
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Caption: Fig 2. The spiro core enforces specific geometric exit vectors, enabling precise

pharmacophore placement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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